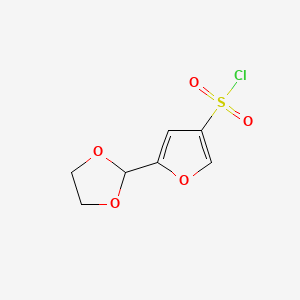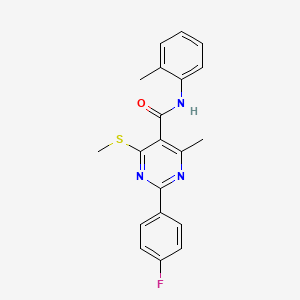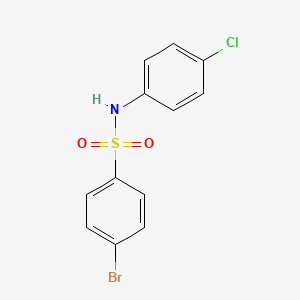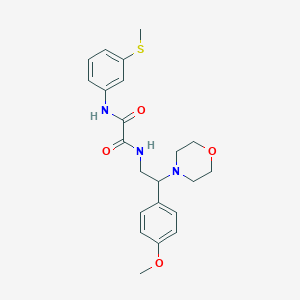
5-(1,3-Dioxolan-2-yl)furan-3-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1,3-Dioxolan-2-yl)furan-3-sulfonyl chloride, also known as DFS chloride, is a chemical compound with the molecular formula C7H7ClO5S . It has a molecular weight of 238.65 . This compound has gained significant attention in the field of scientific research due to its unique properties.
Molecular Structure Analysis
The InChI code for 5-(1,3-Dioxolan-2-yl)furan-3-sulfonyl chloride is 1S/C7H7ClO5S/c8-14(9,10)5-3-6(13-4-5)7-11-1-2-12-7/h3-4,7H,1-2H2 . This code provides a specific textual representation of the molecule’s structure. For a visual representation of the molecule, it’s recommended to use software that can interpret InChI codes.Scientific Research Applications
Sulfonating Agent in Amine Synthesis
5-(1,3-Dioxolan-2-yl)furan-3-sulfonyl chloride has been used as a sulfonating agent in the synthesis of amines. It has shown efficiency in sulfonating primary and secondary amines with excellent yields. This compound has facilitated the synthesis of activated amines, which are essential in various chemical reactions. The stability of the compound under basic and reductive conditions makes it a versatile agent in amine synthesis (Sakamoto et al., 2006).
Synthesis of Furanylzinc Bromide
The compound has been involved in the preparation of 5-(1,3-Dioxolan-2-yl)-2-furanylzinc bromide, which is significant in organic synthesis. This organozinc compound is useful in coupling reactions with aryl halides and acid chlorides, leading to various furan derivatives. These reactions are crucial in the synthesis of complex organic molecules (Rieke & Kim, 2011).
Involvement in Furan Synthesis
5-(1,3-Dioxolan-2-yl)furan-3-sulfonyl chloride plays a role in the synthesis of various furan derivatives. The compound has been used in reactions leading to the formation of furans with different substitutions, which are important in the development of pharmaceuticals and other specialized chemicals. These synthesis processes are vital for exploring new chemical entities and their potential applications (Sniady et al., 2007).
Solid-Phase Synthesis Applications
The compound is used in the solid-phase synthesis of 1,3-oxazolidin-2ones. This method of synthesis, involving the use of polymer-supported sulfonyl chloride, is important in the rapid development of new molecules, particularly in drug discovery and development. The ability to synthesize oxazolidinones, which have significant antibacterial activity, highlights its importance in medicinal chemistry (Holte et al., 1998).
Anti-inflammatory Agent Synthesis
This compound has been involved in the novel synthesis of anti-inflammatory agents. It serves as a key intermediate in the formation of complex molecules with potential therapeutic effects. The versatility in its reactions allows for the synthesis of a wide range of compounds with potential applications in treating inflammation-related conditions (Urban et al., 2003).
Biomass Conversion
The compound plays a role in the conversion of biomass into valuable chemicals. It is used in the synthesis of furan derivatives from biomass-derived intermediates, which is a key step in the production of biofuels and biopolymers. This application is crucial for sustainable chemistry and the development of renewable resources (Dutta et al., 2015).
Safety and Hazards
properties
IUPAC Name |
5-(1,3-dioxolan-2-yl)furan-3-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO5S/c8-14(9,10)5-3-6(13-4-5)7-11-1-2-12-7/h3-4,7H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJTZFFNHUUBIAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=CO2)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2230800-16-3 |
Source


|
| Record name | 5-(1,3-dioxolan-2-yl)furan-3-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(4-methoxyphenyl)urea](/img/structure/B2613534.png)
![3-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-3-oxopropanenitrile](/img/structure/B2613536.png)
![3-[(2R,3S,4R,5R,6S)-4,5-Dihydroxy-6-[[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B2613537.png)
![2-((4-(3-(trifluoromethyl)benzyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate](/img/structure/B2613539.png)
![2-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole](/img/structure/B2613541.png)
![3-amino-N-(4-bromophenyl)-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2613542.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)urea](/img/structure/B2613545.png)
![N-[2-Methyl-1-(1,2,4-oxadiazol-3-yl)propyl]prop-2-enamide](/img/structure/B2613546.png)


![3-(4-bromophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid](/img/structure/B2613549.png)
![2-amino-6-(1,3-benzodioxol-5-ylmethyl)-4-(4-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2613552.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2613554.png)